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molecular formula C13H16O4 B8737084 Methyl 3-methoxy-4-(2-methylallyloxy)benzoate

Methyl 3-methoxy-4-(2-methylallyloxy)benzoate

Cat. No. B8737084
M. Wt: 236.26 g/mol
InChI Key: QZXVXWKTIBHANH-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To a stirred solution of methyl 4-hydroxy-3-methoxy-benzoate (2 g, 10.98 mmol), 2-methylprop-2-en-1-ol (871.0 mg, 1.0 mL, 12.1 mmol) and triphenylphosphine (3.17 g, 2.8 mL, 12.1 mmol) in THF (63.28 mL) at 0° C. was added DIAD (2.44 g, 2.34 mL, 12.1 mmol). The ice bath was removed and the reaction was stirred at 55° C. for 16 hours. The reaction mixture was diluted with EtOAc and washed sequentially with NaHCO3 (2×20 mL) and brine (2×20 mL) solutions. The organic layer was separated, dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure. The crude product was purified with silica gel using (0-30%) ethyl acetate-hexanes to yield methyl 3-methoxy-4-(2-methylallyloxy)benzoate (1.94 g, 75%) as a viscous liquid. ESI-MS m/z calc. 236.1. found 237.1 (M+1)+. Retention time: 1.63 minutes (3 min run). 1H NMR (400 MHz, DMSO) δ 7.56 (dd, J=8.4, 2.0 Hz, 1H), 7.47 (d, J=1.9 Hz, 1H), 7.06 (d, J=8.5 Hz, 1H), 5.07 (br s, 1H), 4.97 (br s, 1H), 4.55 (s, 2H), 3.83 (s, 3H), 3.82 (s, 3H), 1.78 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2.34 mL
Type
reactant
Reaction Step One
Name
Quantity
63.28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[CH3:14][C:15](=[CH2:18])[CH2:16]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[CH3:13][O:12][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:2]=1[O:1][CH2:16][C:15]([CH3:18])=[CH2:14])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
1 mL
Type
reactant
Smiles
CC(CO)=C
Name
Quantity
2.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.34 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
63.28 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 55° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed sequentially with NaHCO3 (2×20 mL) and brine (2×20 mL) solutions
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified with silica gel using (0-30%) ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=CC1OCC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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